Cyclopentene, 3,5-dibromo-, cis-

Übersicht

Beschreibung

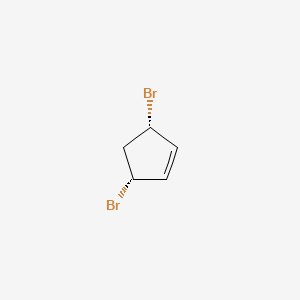

Cyclopentene, 3,5-dibromo-, cis- is an organic compound with the molecular formula C5H6Br2. It is a derivative of cyclopentene, where two bromine atoms are attached to the 3rd and 5th positions of the cyclopentene ring in a cis configuration. This compound is a type of di-substituted cycloalkene, which exhibits stereoisomerism due to the spatial arrangement of the substituents on the ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentene, 3,5-dibromo-, cis- can be achieved through the bromination of cyclopentene. The reaction typically involves the addition of bromine (Br2) to cyclopentene in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via a cyclic bromonium ion intermediate, leading to the anti-addition of bromine atoms across the double bond of cyclopentene, resulting in the formation of the cis isomer .

Industrial Production Methods

Industrial production of Cyclopentene, 3,5-dibromo-, cis- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure the selective formation of the cis isomer. The use of high-purity reagents and optimized reaction parameters is crucial to achieve high yields and purity of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopentene, 3,5-dibromo-, cis- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Elimination Reactions: The compound can undergo dehydrohalogenation to form cyclopentadiene derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding diols or other oxygenated derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.

Major Products Formed

Substitution: Formation of cyclopentene derivatives with different substituents replacing the bromine atoms.

Elimination: Formation of cyclopentadiene or its derivatives.

Oxidation: Formation of diols or other oxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1.1. Synthesis of Complex Molecules

Cyclopentene, 3,5-dibromo-, cis- serves as a valuable intermediate in the synthesis of more complex organic compounds. Its bromine substituents facilitate nucleophilic substitution reactions, making it a versatile building block for synthesizing various organic molecules. For instance, it can be utilized in the formation of cyclobutanes through [2+2] photocycloaddition reactions, which have been shown to yield high diastereoselectivity and functional group tolerance .

1.2. Generation of Gem-Dihalocyclopropanes

This compound is also involved in the synthesis of gem-dihalocyclopropanes. The presence of two bromine atoms allows for the formation of cyclopropane derivatives through cyclopropanation reactions under phase transfer conditions. This application highlights its utility in generating structurally diverse compounds that can be further functionalized .

Medicinal Chemistry

2.1. Development of Pharmaceutical Agents

The structural features of cyclopentene, 3,5-dibromo-, cis- make it a candidate for the development of pharmaceutical agents. Research has indicated that derivatives of this compound exhibit biological activity, particularly as potential anti-cancer agents and in other therapeutic areas. For example, studies have shown that certain brominated compounds can interact with biological targets, leading to significant pharmacological effects .

2.2. Optically Active Compounds

The synthesis of optically active derivatives from cyclopentene, 3,5-dibromo-, cis- is another critical application. These optically active compounds are essential in drug development as they often exhibit different biological activities compared to their racemic mixtures. Methods for producing optically active cis-cyclopentene-3,5-diol monoesters have been developed, showcasing the compound's importance in chiral synthesis .

Material Science

3.1. Polymer Chemistry

Cyclopentene derivatives are also explored for their potential applications in polymer chemistry. The unique ring structure allows for the incorporation into polymer backbones or as comonomers in copolymerization processes. This can lead to materials with tailored properties suitable for various applications ranging from coatings to advanced materials .

3.2. Functionalized Materials

Research has indicated that cyclopentene, 3,5-dibromo-, cis- can be used to synthesize functionalized materials that exhibit specific properties such as enhanced thermal stability or improved mechanical strength. These materials can find applications in electronics and other high-performance fields .

Table 1: Summary of Key Applications of Cyclopentene, 3,5-dibromo-, cis-

Wirkmechanismus

The mechanism of action of Cyclopentene, 3,5-dibromo-, cis- involves its reactivity towards nucleophiles and electrophiles. The presence of bromine atoms makes the compound susceptible to nucleophilic substitution and elimination reactions. The cyclic bromonium ion intermediate formed during bromination is a key feature in its reactivity, leading to anti-addition products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclopentene, 3,5-dibromo-, trans-: The trans isomer of the compound with bromine atoms on opposite faces of the ring.

1,2-Dibromocyclopentane: A di-substituted cyclopentane with bromine atoms at the 1st and 2nd positions.

Cyclopentene, 3-bromo-: A mono-substituted cyclopentene with a single bromine atom at the 3rd position.

Uniqueness

Cyclopentene, 3,5-dibromo-, cis- is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. The cis configuration of the bromine atoms imparts distinct chemical and physical properties compared to its trans isomer and other similar compounds .

Biologische Aktivität

Cyclopentene, 3,5-dibromo-, cis- (C5H6Br2) is an organic compound notable for its unique structural and chemical properties, particularly due to the presence of bromine substituents. This article delves into its biological activity, highlighting its mechanisms of action, potential applications in medicine and industry, and relevant research findings.

Chemical Structure and Properties

Cyclopentene, 3,5-dibromo-, cis- is characterized by a cyclopentene ring with bromine atoms at the 3rd and 5th positions in a cis configuration. This structural arrangement contributes to its reactivity and biological interactions. The compound can be synthesized through the bromination of cyclopentene using bromine in inert solvents like carbon tetrachloride or dichloromethane .

The biological activity of Cyclopentene, 3,5-dibromo-, cis- primarily arises from its ability to undergo nucleophilic substitution and elimination reactions due to the electrophilic nature of the bromine atoms. The compound can react with various nucleophiles such as hydroxide ions and amines, leading to the formation of diverse derivatives .

Key Reactions:

- Substitution Reactions : Bromine atoms can be replaced by nucleophiles, producing new compounds with varying biological activities.

- Elimination Reactions : The compound can undergo dehydrohalogenation to yield cyclopentadiene derivatives, which may exhibit distinct biological properties.

- Oxidation Reactions : Oxidizing agents can convert Cyclopentene, 3,5-dibromo-, cis- into diols or other oxygenated derivatives, expanding its potential applications in medicinal chemistry.

Biological Activity

Research indicates that Cyclopentene derivatives exhibit significant biological activities, including:

- Antimicrobial Properties : Some studies suggest that dibromocyclopentenes may possess antimicrobial effects against certain bacteria and fungi. This property is attributed to their ability to disrupt cellular processes in microorganisms .

- Cytotoxicity : Certain derivatives have shown cytotoxic effects on cancer cell lines. The mechanism often involves the formation of reactive intermediates that can damage cellular components .

- Pharmacological Applications : The compound's reactivity makes it a candidate for drug development. Its derivatives are being explored for their potential efficacy in treating various diseases due to their biological activities .

Case Studies

- Antimicrobial Activity : A study investigated the effects of various dibromocyclopentene derivatives on microbial growth. Results indicated that specific compounds inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents .

- Cytotoxicity Assessment : Research on cyclopentene derivatives revealed that some exhibited selective cytotoxicity towards human cancer cell lines while sparing normal cells. This selective toxicity is crucial for developing targeted cancer therapies .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(3S,5R)-3,5-dibromocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2/c6-4-1-2-5(7)3-4/h1-2,4-5H,3H2/t4-,5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAJVSSDORNOIX-SYDPRGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C=C[C@H]1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449697 | |

| Record name | Cyclopentene, 3,5-dibromo-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17040-70-9 | |

| Record name | rel-(3R,5S)-3,5-Dibromocyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17040-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentene, 3,5-dibromo-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.